molecular formula C21H18N8O3 B2466669 N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 2034457-23-1

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No. B2466669
CAS RN: 2034457-23-1
M. Wt: 430.428
InChI Key: WQKIDQFKLDQYPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C21H18N8O3 and its molecular weight is 430.428. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research has demonstrated the synthesis of novel compounds derived from quinazoline and triazolo[4,3-a]pyridine moieties, exhibiting significant antimicrobial activities. For instance, Hassan and Farouk (2017) synthesized a range of functionalized heterocycles derived from a novel quinolinyl chalcone, which were screened for antibacterial activities. Their study represents a foundational step in exploring the potential of these compounds as antimicrobial agents (Hassan & Farouk, 2017).

Analgesic and Anti-inflammatory Applications

Another study focused on the synthesis and evaluation of new pyrazoles and triazoles bearing a quinazoline moiety for their analgesic activity. Saad et al. (2011) explored the potential of these compounds as pain management solutions, contributing to the development of new analgesic drugs (Saad, Osman, & Moustafa, 2011).

Anticancer Potential

The exploration of novel quinazoline derivatives for anticancer activity has been a significant area of research. Anderson et al. (1988) synthesized bis[[(carbamoyl)oxy]methyl]-substituted heterocycles demonstrating in vivo activity against lymphocytic leukemia, highlighting the therapeutic potential of these compounds in cancer treatment (Anderson, Heider, Raju, & Yucht, 1988).

properties

IUPAC Name

N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N8O3/c1-13-24-20(32-27-13)15-6-4-9-29-17(25-26-19(15)29)11-22-18(30)8-10-28-12-23-16-7-3-2-5-14(16)21(28)31/h2-7,9,12H,8,10-11H2,1H3,(H,22,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKIDQFKLDQYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)CCN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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